trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride
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Overview
Description
trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.6455 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and a carboxylic acid ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor interactions .
Comparison with Similar Compounds
4-Aminotetrahydropyran: A closely related compound with a similar tetrahydropyran ring structure but lacking the carboxylic acid ester group.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Another similar compound used in biochemical studies.
Uniqueness:
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 4-aminooxane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
FMWMGVFZENRYGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCCC1N.Cl |
Origin of Product |
United States |
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